molecular formula C13H12N6O2S B2842959 N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 433311-94-5

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No. B2842959
M. Wt: 316.34
InChI Key: IMXOIITYNLWIHL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including common reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : A study by Baviskar et al. (2013) synthesized a series of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide and evaluated their antimicrobial activity. These compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

  • Antimicrobial and Hemolytic Agents : Another study by Rehman et al. (2016) focused on the synthesis of N-substituted derivatives of a similar compound structure. These compounds demonstrated potential as antimicrobial agents against various microbial species and were evaluated for their hemolytic activity (Rehman et al., 2016).

Anticancer Applications

  • In Vitro Anticancer Evaluation : A research by Zyabrev et al. (2022) synthesized 4-arylsulfonyl-1,3-oxazoles, closely related to the compound . These compounds were evaluated for their anticancer activities against various cancer cell lines, showing significant cytostatic and antiproliferative effects (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

  • Pharmacological Evaluation of Analogues : Shukla et al. (2012) synthesized and evaluated analogues of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound structurally similar to N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide. These analogues were tested as glutaminase inhibitors, showing promise in attenuating the growth of human lymphoma cells (Shukla et al., 2012).

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

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Please consult with a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-7-11(16-21-9)14-12(20)8-22-13-15-17-18-19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXOIITYNLWIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

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